molecular formula C18H20O5 B1225736 2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester

2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester

Cat. No.: B1225736
M. Wt: 316.3 g/mol
InChI Key: DBNAWMAKYUQELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester is a member of coumarins.

Scientific Research Applications

Synthesis of Complex Ester Derivatives Studies have explored the synthesis of complex ester derivatives involving compounds structurally similar to 2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester. For instance, the synthesis of ethyl esters from reactions involving indazole and ethyl chloroacetate demonstrates the potential for creating a diverse array of ester compounds, which can serve as intermediates for further chemical transformations (Bonanomi & Palazzo, 1977).

Regioselective Synthesis of Heterocyclic Compounds Research into the regioselective synthesis of heterocyclic compounds such as pyrazoles and chromeno derivatives indicates the potential for developing novel compounds with significant applications in various fields, including pharmaceuticals and materials science. The regioselective cyclization of hydrazones to form complex heterocyclic structures is a notable process in this context (Reddy & Nagaraj, 2008).

Utilization in Heterocyclic Chemistry The role of compounds similar to this compound in heterocyclic chemistry is prominent. Studies have shown their use in the synthesis of various heterocyclic compounds, which could lead to the discovery of new molecules with potential therapeutic or industrial applications. The synthesis and evaluation of compounds for activities such as antimicrobial, antioxidative, or other bioactivities highlight the broad potential of these chemical entities (Bialy & Gouda, 2011).

Pharmacological Potential and Activity Research has also delved into the pharmacological potential of ester derivatives, investigating their analgesic, anti-inflammatory, and other biological activities. The synthesis of novel compounds and their evaluation against various bioactivities underscore the importance of these compounds in the field of drug discovery and pharmacology (Daidone et al., 1998).

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

methyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C18H20O5/c1-3-11-8-14-12-6-4-5-7-13(12)18(20)23-16(14)9-15(11)22-10-17(19)21-2/h8-9H,3-7,10H2,1-2H3

InChI Key

DBNAWMAKYUQELH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C3=C2CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester
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2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester
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2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester
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2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester
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2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester
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2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester

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